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Compound of Interest

Compound Name:
2-(6-Bromohexyloxy)tetrahydro-

2H-pyran

Cat. No.: B104259 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran

Introduction
2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a versatile synthetic

intermediate widely utilized in organic chemistry.[1] With the molecular formula C₁₁H₂₁BrO₂, it

incorporates a tetrahydropyran (THP) ether protecting group and a terminal alkyl bromide,

making it a valuable building block.[2][3] Its applications include the synthesis of complex

molecules such as sphingoid bases with potential cytotoxic activity against cancer cells and as

a key reactant for creating PROTAC (Proteolysis Targeting Chimera) linkers.[1][4]

Given its role in multi-step syntheses, rigorous confirmation of its structure and purity is

paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide

provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation

of these spectra, explain the underlying principles for signal assignment, and provide

standardized protocols for data acquisition.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom

numbering scheme will be used throughout this guide. The structure consists of two key
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moieties: the tetrahydropyran (THP) ring and the 6-bromohexyl chain.

Caption: Molecular structure of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The asymmetry of the molecule ensures that nearly all protons and

carbons are chemically distinct.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.57 t 1H H-1'

Acetal proton,
deshielded by
two adjacent
oxygen atoms.

~3.88 m 1H H-5' (axial)

Methylene proton

adjacent to ring

oxygen, complex

splitting.

~3.75 m 1H H-1a

Methylene proton

adjacent to ether

oxygen,

diastereotopic.

~3.51 m 1H H-5' (equatorial)

Methylene proton

adjacent to ring

oxygen, complex

splitting.

~3.48 m 1H H-1b

Methylene proton

adjacent to ether

oxygen,

diastereotopic.

3.41 t 2H H-6

Methylene

protons adjacent

to the

electronegative

bromine atom.

1.85 m 2H H-5

Methylene

protons adjacent

to the C-6

bearing the

bromine.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.50-1.70 m 6H H-2', H-3', H-4'

Overlapping

signals from the

THP ring

methylene

groups.

| ~1.35-1.45 | m | 4H | H-2, H-3, H-4 | Overlapping signals from the central hexyl chain

methylene groups. |

Expert Interpretation: The most downfield signal around 4.57 ppm is the characteristic

anomeric proton (H-1') of the THP group.[5] Its position is highly sensitive and indicative of the

acetal functionality. The protons on the carbon adjacent to the ring oxygen (H-5') and the ether

linkage (H-1) are diastereotopic and appear as complex multiplets between 3.48-3.88 ppm. The

triplet at 3.41 ppm is a clear indicator of the methylene group (H-6) directly attached to the

bromine atom, deshielded by its electron-withdrawing effect. The remaining methylene groups

of the hexyl chain and the THP ring appear as a series of overlapping multiplets in the upfield

region (1.35-1.85 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their functional groups.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~98.8 C-1'
Acetal carbon, highly
deshielded by two oxygen
atoms.

~67.1 C-1
Methylene carbon adjacent to

the ether oxygen.

~62.3 C-5'
Methylene carbon adjacent to

the ring oxygen.

~33.8 C-6
Methylene carbon directly

bonded to bromine.

~32.5 C-4
Methylene carbon in the hexyl

chain.

~30.7 C-3'
Methylene carbon in the THP

ring.

~29.4 C-2
Methylene carbon in the hexyl

chain.

~28.0 C-5
Methylene carbon in the hexyl

chain.

~25.4 C-4'
Methylene carbon in the THP

ring.

~25.4 C-3
Methylene carbon in the hexyl

chain.

| ~19.6 | C-2' | Methylene carbon in the THP ring. |

Expert Interpretation: The key diagnostic signal in the ¹³C NMR spectrum is the acetal carbon

(C-1') appearing at approximately 98.8 ppm. The carbons bonded to oxygen (C-1 and C-5')

resonate in the 60-70 ppm range. The carbon attached to bromine (C-6) is found around 33.8

ppm. The remaining aliphatic carbons of the THP ring and the hexyl chain appear in the upfield

region between 19 and 33 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies corresponding to the vibration of

specific bonds.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Bond Vibration Functional Group

2940-2860 Strong C-H Stretch Alkane (CH₂)

1120-1030 Strong C-O Stretch Ether / Acetal

| 650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Expert Interpretation: The IR spectrum is dominated by strong C-H stretching vibrations just

below 3000 cm⁻¹, characteristic of the numerous sp³-hybridized C-H bonds.[6] The most

diagnostic feature is the strong, broad absorption band in the 1120-1030 cm⁻¹ region, which

corresponds to the C-O stretching of the ether and acetal functionalities. The presence of the

bromo-alkane is confirmed by a medium intensity band in the 650-550 cm⁻¹ range,

corresponding to the C-Br stretch.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural confirmation. For this compound, Electron Ionization (EI)

would likely lead to extensive fragmentation.

Table 4: Expected Key Fragments in EI-MS
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m/z Proposed Fragment Rationale

264/266 [M]⁺

Molecular ion peak (low
intensity). The two peaks
in a ~1:1 ratio are due to
the natural abundance of
⁷⁹Br and ⁸¹Br isotopes.

185 [M - Br]⁺ Loss of a bromine radical.

85 [C₅H₉O]⁺

Cleavage of the exocyclic C-O

bond, yielding the

tetrahydropyranyl cation. This

is often the base peak.

| 101 | [C₅H₉O₂]⁺ | Fragment containing the THP ring and one oxygen. |

Expert Interpretation: The molecular ion peak is expected to be weak or absent due to the

labile nature of the THP ether under EI conditions. The presence of bromine will be

immediately evident from the characteristic M and M+2 isotopic pattern. The most significant

fragmentation pathway involves the cleavage of the glycosidic bond, leading to the formation of

a highly stable oxonium ion from the THP ring at m/z 85. This fragment is frequently the base

peak in the mass spectra of THP-protected alcohols. Another key fragment at m/z 185

corresponds to the loss of the bromine atom.

[C11H21BrO2]˙⁺
m/z 264/266

[C11H21O2]⁺
m/z 185- Br˙

[C5H9O]⁺
m/z 85

(Base Peak)

- ˙C6H12BrO

[C6H12Br]˙

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Mass Spectrometry.
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Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the spectroscopic data

discussed.

Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Dissolve ~10-20 mg
in 0.5 mL CDCl3

(for NMR)

¹H & ¹³C NMR
(400 MHz Spectrometer)

Apply neat liquid
to ATR crystal

(for IR)

FT-IR
(ATR Setup)

Dilute in suitable
solvent (e.g., MeOH)

(for MS)

Mass Spectrometry
(EI or ESI Source)

Process Spectra
(FT, Phasing, Baseline Correction)

Assign Signals
Correlate Spectra

Confirm Structure
& Assess Purity

Click to download full resolution via product page

Caption: General workflow for complete spectroscopic characterization.

1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Accurately weigh 10-20 mg of 2-(6-Bromohexyloxy)tetrahydro-2H-
pyran and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument until optimal field homogeneity is achieved.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width

of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of

scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS

signal to 0.00 ppm and the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum by

setting the CDCl₃ triplet to 77.16 ppm.

2. FT-IR Spectroscopy

Sample Preparation: As the compound is a liquid oil, no special preparation is needed for an

Attenuated Total Reflectance (ATR) setup.[6]

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum.

Sample Scan: Apply a small drop of the neat liquid directly onto the ATR crystal, ensuring full

coverage.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like methanol or acetonitrile.
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Method: Introduce the sample into the mass spectrometer via direct infusion or through a

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

Data Acquisition: Acquire the mass spectrum in positive ion mode using either Electron

Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray

Ionization (ESI) to better observe the molecular ion.

Data Analysis: Analyze the resulting spectrum for the molecular ion peak (and its isotopic

pattern) and characteristic fragment ions.

Conclusion
The spectroscopic characterization of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is

straightforward and relies on the identification of key structural motifs. NMR spectroscopy

provides definitive evidence of the carbon-hydrogen framework, with the anomeric proton and

carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of ether

and alkyl halide functional groups, while mass spectrometry validates the molecular weight and

reveals characteristic fragmentation patterns, notably the formation of the m/z 85

tetrahydropyranyl cation. Together, these techniques provide a comprehensive and

unambiguous confirmation of the compound's identity and purity, a critical requirement for its

use in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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